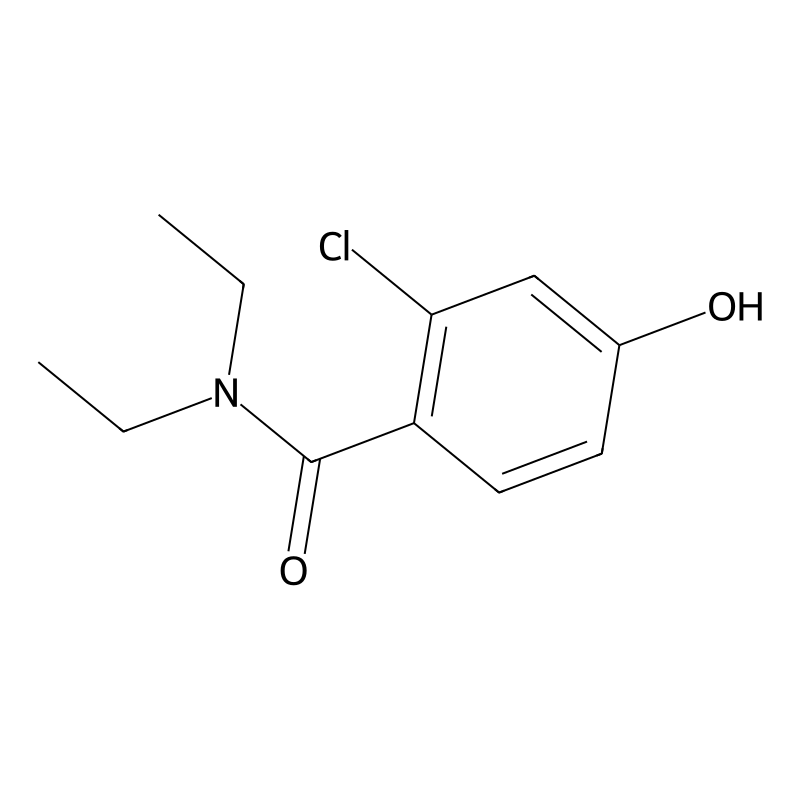

2-Chloro-N,N-diethyl-4-hydroxybenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N,N-diethyl-4-hydroxybenzamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 227.69 g/mol. The compound features a chloro substituent at the second position, diethyl groups attached to the nitrogen atom, and a hydroxyl group at the fourth position of the benzene ring. Its structural formula can be represented as:

This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

- Oxidation: The hydroxyl group can be oxidized to form a ketone.

- Reduction: The chlorine atom can be reduced or removed, producing derivatives with varying properties.

- Substitution: The chlorine atom can be substituted with other functional groups, allowing for the development of new compounds with modified biological activities.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

The biological activity of 2-chloro-N,N-diethyl-4-hydroxybenzamide has been studied in various contexts. It has shown potential anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Additionally, its interactions with certain receptors suggest possible applications in modulating neurotransmission or other biochemical pathways .

In vitro studies indicate that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 2-chloro-N,N-diethyl-4-hydroxybenzamide typically involves several steps:

- Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

- Reduction: Nitrobenzene is reduced to aniline.

- Chlorination: Aniline undergoes chlorination to yield 3-chloroaniline.

- Acylation: 3-chloroaniline is acylated with diethylamine to produce 3-chloro-N,N-diethylbenzamide.

- Hydroxylation: Finally, hydroxylation occurs at the fourth position to yield the target compound.

Industrial production may utilize optimized reaction conditions to enhance yield and purity, employing larger-scale reactors.

2-Chloro-N,N-diethyl-4-hydroxybenzamide has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory or antimicrobial agents.

- Agricultural Chemicals: Its properties could be harnessed in formulating pesticides or herbicides.

- Research: It serves as a valuable intermediate in synthetic organic chemistry for creating various derivatives with tailored properties.

Interaction studies have revealed that 2-chloro-N,N-diethyl-4-hydroxybenzamide can bind to specific molecular targets, influencing various biochemical pathways. Its unique structure allows it to interact effectively with enzymes and receptors involved in inflammation and microbial resistance . Further research is required to fully elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-chloro-N,N-diethyl-4-hydroxybenzamide. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 3-Chloro-N,N-diethylbenzamide | Lacks the hydroxyl group at the fourth position |

| N,N-Diethyl-4-hydroxybenzamide | Lacks the chlorine atom at the second position |

| 3-Chloro-N,N-dimethyl-4-hydroxybenzamide | Has methyl groups instead of ethyl groups attached |

| 5-Chloro-N,2-dihydroxybenzamide | Contains an additional hydroxyl group |

| 2-Chloro-4-hydroxybenzaldehyde | Lacks the amide functional group |

Uniqueness

The unique combination of both a chloro substituent and a hydroxyl group distinguishes 2-chloro-N,N-diethyl-4-hydroxybenzamide from its analogs, contributing to its distinct chemical and biological properties. This uniqueness may enhance its efficacy as a pharmaceutical agent compared to similar compounds .

Molecular Architecture

The molecular formula of 2-chloro-N,N-diethyl-4-hydroxybenzamide is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol. The IUPAC name derives from its substitution pattern: the benzamide backbone is functionalized with chlorine at position 2, a hydroxyl group at position 4, and diethylamine groups attached to the amide nitrogen.

Structural Features:

- Benzene ring: Aromatic core with chloro (-Cl) and hydroxyl (-OH) groups at positions 2 and 4, respectively.

- Amide group: N,N-diethyl substitution reduces polarity and enhances lipid solubility compared to unsubstituted benzamides.

The SMILES notation CCN(CC)C(=O)C1=C(C=CC=C1Cl)O and InChIKey ZQONGYMTFYQKBK-UHFFFAOYSA-N provide unambiguous representations of its structure.

Spectroscopic Characterization

Key spectroscopic data include:

- ¹H NMR: Signals for diethylamine protons (δ 1.1–1.3 ppm, triplets; δ 3.3–3.5 ppm, quartets), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl proton (δ 9.2–9.5 ppm).

- IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), hydroxyl O-H (~3200 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₂ | |

| Molecular Weight | 227.69 g/mol | |

| Exact Mass | 227.071 Da | |

| Topological Polar Surface Area | 40.5 Ų | |

| LogP (Octanol-Water) | 2.53 |